molecular formula C9H10N2O2 B6341814 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione CAS No. 1148027-26-2

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione

Cat. No.: B6341814
CAS No.: 1148027-26-2
M. Wt: 178.19 g/mol
InChI Key: RSBUABRFMGKECF-UHFFFAOYSA-N
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Description

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione is a diketopyrrolopyrrole (DPP) derivative characterized by a fused bicyclic pyrrolopyridine core substituted with an ethyl group at the 6-position. DPP derivatives are widely studied for their optoelectronic properties, including strong absorption/emission in the visible spectrum and applications in organic semiconductors, dyes, and sensors. The ethyl substituent likely influences its solubility, crystallinity, and electronic behavior compared to other alkyl- or aryl-substituted analogs.

Properties

IUPAC Name

6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-3-6-7(9(13)11-5)4-10-8(6)12/h3H,2,4H2,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBUABRFMGKECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CNC2=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolopyridine Precursors

The foundational step in synthesizing 6-ethyl-pyrrolopyridine-dione derivatives involves alkylation to introduce the ethyl group at the 6th position. In a typical procedure, a pyrrolopyridine precursor undergoes nucleophilic substitution or metal-catalyzed coupling. For example, alkylation using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base like potassium carbonate facilitates ethyl group incorporation . Solvent systems such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed at temperatures ranging from 60°C to 100°C, achieving moderate yields (50–65%) .

A critical challenge lies in regioselectivity, as competing alkylation at other positions can occur. To mitigate this, directing groups or protective strategies (e.g., Boc protection of amines) are utilized . For instance, prior protection of the pyrrolopyridine nitrogen ensures ethylation occurs exclusively at the 6th position, followed by deprotection under acidic conditions .

Cyclization and Oxidation to Form the Dione Moiety

Following alkylation, cyclization and oxidation reactions form the 1,4-dione structure. One approach involves treating the alkylated intermediate with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media. For example, refluxing the intermediate in acetic acid with H₂O₂ (30%) for 6–8 hours yields the dione via ketone formation .

An alternative method employs intramolecular cyclization using dehydrating agents. In a reported protocol, the alkylated compound is treated with phosphorus oxychloride (POCl₃) to form a cyclic intermediate, which is subsequently hydrolyzed to the dione . This method achieves higher yields (70–75%) but requires stringent moisture control .

Metal-Catalyzed Reductive Amination

Recent advances leverage metal-catalyzed reductive amination for constructing the pyrrolopyridine core. Palladium or nickel catalysts facilitate coupling between ethyl-substituted pyridine fragments and pyrrole derivatives. For instance, a palladium-catalyzed Suzuki-Miyaura coupling between 6-ethylpyridine-3-boronic acid and a bromopyrrole precursor generates the fused ring system, followed by oxidation to the dione . This method offers superior regiocontrol and yields up to 80% but demands expensive catalysts .

Industrial-Scale Optimization

For large-scale production, solvent systems and reducing agents are optimized to enhance efficiency. A patent describing the synthesis of a related pyrrolopyridine-dione derivative emphasizes the use of non-ethereal solvents (e.g., acetone-methanol mixtures) and metal borohydride-ether complexes for reductions . Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Ratio (Aprotic:Protic)1:0.2–0.5 (e.g., acetone:methanol)Maximizes solubility and reaction homogeneity
Temperature30–70°CBalances reaction rate and side reactions
Reducing AgentNaBH₄-BF₃ complexAchieves >98% purity post-crystallization

This approach avoids costly chiral chromatography by employing in situ resolution with tartaric acid, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that pyrrolopyridines exhibit promising anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridine have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The compound's structure allows it to interact with specific biological targets involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolo[3,4-c]pyridine scaffold could enhance its cytotoxic effects against breast cancer cells. The synthesized derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cell proliferation .

1.2 Neuroprotective Effects
Research has also explored the neuroprotective properties of pyrrolo[3,4-c]pyridine derivatives. These compounds have been shown to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study:
In a preclinical study involving models of Alzheimer's disease, a derivative of 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine was found to improve cognitive function and reduce amyloid-beta plaque formation . This suggests potential therapeutic applications for neurodegenerative disorders.

3.1 Enzyme Inhibition
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione has shown potential as an enzyme inhibitor in various biochemical pathways. Its ability to selectively inhibit enzymes related to metabolic diseases presents opportunities for drug development.

Case Study:
A recent investigation revealed that this compound effectively inhibits specific kinases implicated in metabolic syndrome. The inhibition was characterized by kinetic studies that demonstrated a competitive inhibition mechanism .

Mechanism of Action

The mechanism of action of 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating pain pathways and other biological processes .

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects
  • 6-Ethyl-DPP: Features a mid-length ethyl group at the 6-position.
  • 2,5-Dibutyl-3,6-dimethyl-DPP (DMDPP) : Contains bulkier dibutyl and dimethyl groups, which increase hydrophobicity and molecular weight. This may reduce solubility in polar solvents compared to the ethyl analog .
  • 1-(6-Methyl-pyrrolizinyl)-1,4-pentanedione : A structurally distinct pyrrolizine-dione derivative with a pentanedione side chain. The absence of a fused pyrrolopyridine core reduces π-conjugation, limiting optoelectronic applications .
Crystallographic Data
  • 6-Ethyl-DPP: No crystallographic data is reported in the provided evidence.
  • DMDPP Analogs : Scott’s and Tan’s DPP derivatives (e.g., 2,5-dibutyl-3,6-dimethyl-DPP) lack single-crystal structures, suggesting challenges in crystallization due to flexible alkyl chains .
  • 2,5-Bis(2,5-dimethoxybenzyl)-3,6-dimethyl-DPP : A rare example with resolved crystallography, highlighting how aromatic substituents stabilize the lattice via π-stacking .

Physicochemical Properties

Table 1: Key Properties of Selected DPP Derivatives
Compound Name Substituents λmax (UV-vis) Fluorescence Solubility References
6-Ethyl-DPP 6-Ethyl Not reported Not reported Moderate*
DMDPP 2,5-Dibutyl, 3,6-Dimethyl ~500 nm Yes Low
2,5-Bis(2,5-dimethoxybenzyl)-3,6-dimethyl-DPP Aromatic benzyl groups Not reported Not reported Low
Ph–DPP Phenyl ~520 nm Yes Very low

*Inferred from ethyl’s intermediate chain length.

  • UV-vis and Fluorescence : DMDPP and Ph–DPP show strong absorption in the visible range (~500–520 nm) and fluorescence, critical for optoelectronic applications. The ethyl analog’s optical properties remain uncharacterized but are expected to align with alkyl-DPP trends .
  • Solubility : Ethyl-DPP likely has higher solubility in common organic solvents (e.g., THF, chloroform) than dibutyl-DPP due to shorter alkyl chains .

Biological Activity

6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione (CAS No. 1148027-26-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound based on recent research findings, including its analgesic, sedative, and anticancer properties.

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Structure : The compound features a pyrrolo-pyridine core which is significant in medicinal chemistry due to its diverse biological activities.

Analgesic and Sedative Properties

Research has indicated that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit notable analgesic and sedative effects. A study highlighted the synthesis of several derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione and evaluated their analgesic activity using the "hot plate" and "writhing" tests. The results showed that:

  • Compounds demonstrated higher analgesic activity compared to aspirin.
  • Two specific derivatives were found to have effects comparable to morphine in the "writhing" test.
  • Significant inhibition of locomotor activity was observed in mice treated with these compounds .
CompoundAnalgesic Activity (Writhing Test)Comparison to Aspirin
Derivative 9Comparable to MorphineHigher
Derivative 11Comparable to MorphineHigher

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies against breast cancer cell lines MDA-MB-231 and MCF-7 revealed:

  • The compound exhibited significant cytotoxicity at low concentrations (as low as 6.25 μM).
  • It was found to decrease cell viability effectively in triple-negative breast cancer (TNBC) cells.
  • Target analysis identified several membrane proteins as potential interaction sites for the compound, suggesting mechanisms for its anticancer activity .
Cell LineConcentration (μM)Viability Reduction (%)
MDA-MB-2316.25Significant
MCF-76.25Moderate

The mechanisms underlying the biological activities of this compound are not fully elucidated; however:

  • The analgesic properties may be linked to modulation of pain pathways in the central nervous system.
  • Anticancer effects are likely mediated through interactions with specific cellular targets involved in tumor growth and proliferation.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrrolo[3,4-c]pyridine derivatives:

  • Study on Analgesics : In a comparative study involving various derivatives against standard analgesics like aspirin and morphine, certain derivatives showed promising results as potential alternatives for pain management due to their reduced side effects compared to traditional opioids.
  • Anticancer Evaluation : Another study focused on the structure-activity relationship (SAR) of pyrrolo[3,4-c]pyridine compounds indicated that modifications at specific positions could enhance anticancer activity while minimizing toxicity.

Q & A

Q. What are the established synthetic routes for 6-ethyl-pyrrolo[3,4-c]pyridine-1,4-dione, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursors like substituted pyridine derivatives with ethyl-containing moieties. A common approach is copper-catalyzed cycloaddition (e.g., using ethynylpyridine and azides), analogous to methods for triazolopyridine derivatives . Key parameters for optimization include:

  • Catalyst selection : Copper sulfate/sodium ascorbate systems improve triazole ring formation efficiency.
  • Solvent and temperature : Dimethyl sulfoxide (DMSO) at 80–100°C enhances reaction rates.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Example Synthesis Pathway Table

StepReactantsConditionsYield
12-Ethynylpyridine + AzideCuSO₄, Na ascorbate, DMSO, 80°C60–70%
2CyclizationThermal activation, 100°C85%

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and ethyl group integration .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess stability (e.g., decomposition >200°C observed in related diones) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Leverage reaction path search algorithms and density functional theory (DFT) to:

  • Predict reaction intermediates and transition states for derivative synthesis .
  • Optimize substituent positions (e.g., ethyl group orientation) for target binding affinity.
  • Screen virtual libraries for pharmacokinetic properties (e.g., logP, solubility) .

Q. Example Computational Workflow Table

StageTool/MethodOutput
Reaction simulationDFT (Gaussian, ORCA)Energy barriers, intermediates
Virtual screeningAutoDock, SchrödingerBinding affinity predictions
PharmacokineticsSwissADME, pkCSMADMET profiles

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-response studies : Establish IC₅₀ values across multiple assays to differentiate target-specific effects from off-target toxicity .
  • Orthogonal assays : Use fluorescence polarization for enzyme inhibition and MTT assays for cytotoxicity in parallel.
  • Structural analogs : Compare with derivatives (e.g., 4-methoxy or 4-ethoxy variants) to isolate substituent-specific effects .

Q. What strategies are recommended for assessing purity and stability in long-term pharmacological studies?

Methodological Answer:

  • HPLC-UV/HRMS : Monitor degradation products under accelerated stability conditions (40°C/75% RH for 6 months) .
  • Forced degradation : Expose to acidic/alkaline hydrolysis, UV light, and oxidants (e.g., H₂O₂) to identify vulnerable functional groups.
  • Storage optimization : Lyophilization in amber vials under argon minimizes ethyl group oxidation .

Q. What are the challenges in scaling up synthesis from lab-to-pilot scale, and how can they be mitigated?

Methodological Answer:

  • Reactor design : Switch from batch to flow chemistry for exothermic reactions (e.g., cyclization steps) .
  • Solvent recovery : Implement distillation systems for DMSO reuse, reducing costs and waste.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this scaffold?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., ethyl vs. methyl, alkoxy groups) .
  • Biological profiling : Test against enzyme panels (e.g., kinases, phosphatases) to map substituent effects on selectivity.
  • Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to validate binding modes .

Q. Data Contradiction Analysis Example

ObservationHypothesisResolution Strategy
High enzyme inhibition but low cytotoxicityOff-target bindingSPR binding assays vs. cellular uptake studies
Varied thermal stability in analogsSubstituent polarity effectsDSC/TGA coupled with DFT simulations

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